

dipyridamole pharmacokinetics absorption metabolism half-life

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Compound Focus: Dipyridamole

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Pharmacokinetic Parameters of Dipyridamole

The following table summarizes the core pharmacokinetic properties of **dipyridamole** [1] [2] [3]:

Parameter	Value / Description
Bioavailability	37% - 66% (Oral); 43% ± 13% (from a 50 mg dose)
Onset of Action	~24 minutes
Time to Peak Plasma Concentration (Tmax)	2 - 2.5 hours
Protein Binding	~91% - 99%
Volume of Distribution (Vd)	141 ± 51 L; 2 - 3 L/kg
Metabolism	Primarily in the liver via glucuronidation
Elimination Half-Life (t _{1/2})	10 - 12 hours (terminal phase)
Total Plasma Clearance	8.27 ± 1.82 L/hour; 2.3 - 3.5 mL/min/kg

Parameter	Value / Description
Route of Excretion	Primarily biliary/feces (~95%); negligible renal excretion

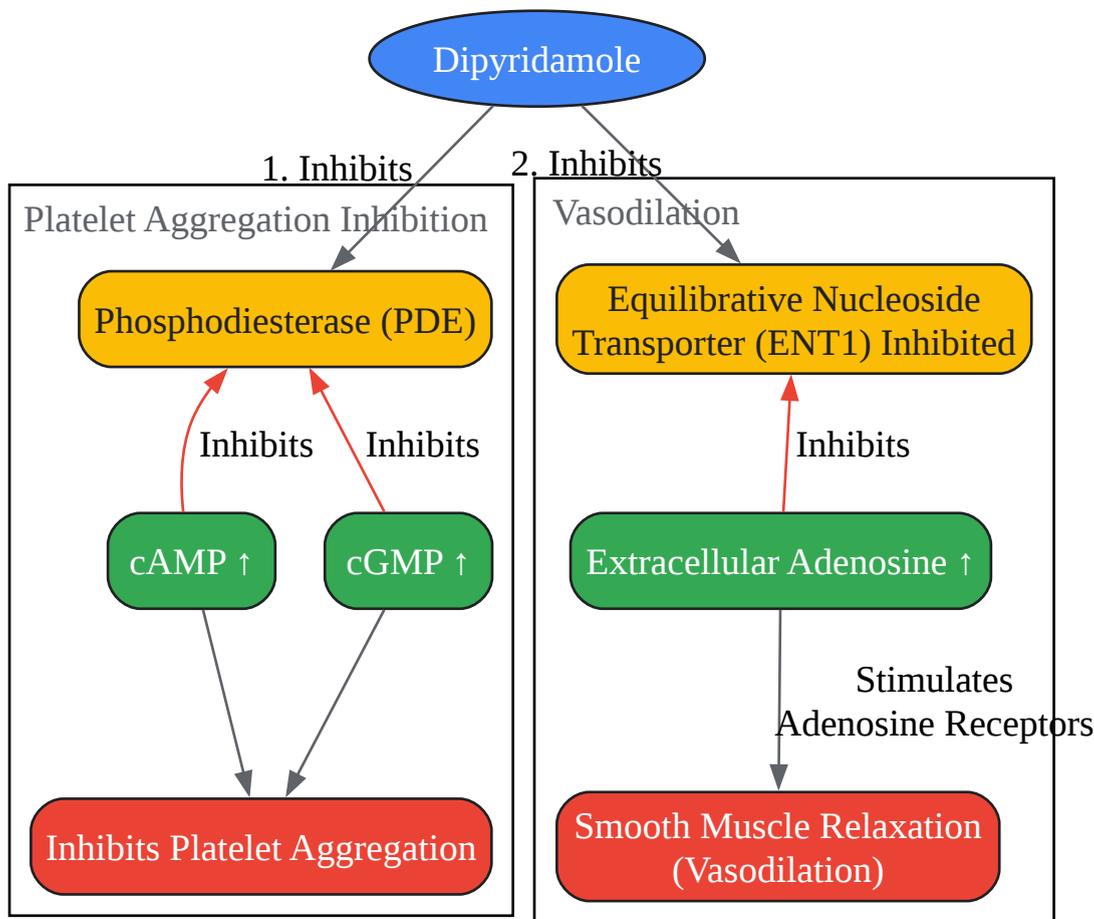
Experimental Protocol & Methodology

The foundational data in the table above, particularly the intravenous and oral kinetics, largely comes from a key 1982 study [2]. Here is a detailed breakdown of its experimental protocol:

- **Objective:** To determine the absolute bioavailability and fundamental kinetic parameters of **dipyridamole**.
- **Subjects:** Six healthy volunteers (three men and three women) aged 22 to 34.
- **Study Design:** Each subject received a **20 mg intravenous dose**. Four of these subjects also later took a **50 mg oral dose**.
- **Sample Collection:** Blood samples were collected from each subject after each dose for a period of **3 days**.
- **Analytical Method:** **Dipyridamole** concentrations in plasma and whole blood were measured using a **sensitive and specific high-performance liquid chromatographic (HPLC) assay**.
- **Data Analysis:** The plasma concentration-time data after the intravenous dose was fitted to a **triexponential model**, indicating a complex distribution and elimination profile.

Mechanisms of Action and Signaling Pathways

Dipyridamole exerts its antiplatelet and vasodilatory effects through multiple mechanisms, which are illustrated in the diagram below.



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Diagram of **Dipyridamole's** Dual Mechanisms: The drug acts by inhibiting phosphodiesterase and cellular adenosine uptake, leading to antiplatelet and vasodilatory effects [1] [3] [4].

Clinical and Formulation Implications

The pharmacokinetic profile of **dipyridamole** has direct clinical relevance:

- **pH-Dependent Absorption:** The absorption of immediate-release **dipyridamole** from the gastrointestinal tract is **pH-dependent**. Concomitant use of drugs that suppress gastric acid (e.g., proton pump inhibitors) can **reduce its absorption and bioavailability** [3].
- **Extended-Release Formulation:** To mitigate this issue and provide more stable plasma levels, an **extended-release (ER)** formulation is used, particularly in the combination product with aspirin for stroke prevention [1] [3].

- **Role in Stress Testing:** For pharmacological stress testing, **dipyridamole** is administered **intravenously**. This achieves plasma concentrations 4 to 5 times higher than oral dosing, leading to a rapid and potent coronary vasodilatory effect necessary for the test [4].

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